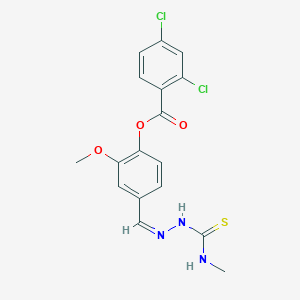
(1Z,N'Z)-N'-(4-((2,4-dichlorobenzoyl)oxy)-3-methoxybenzylidene)-N-methylcarbamohydrazonothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z,N’Z)-N’-(4-((2,4-dichlorobenzoyl)oxy)-3-methoxybenzylidene)-N-methylcarbamohydrazonothioic acid is a complex organic compound that features a combination of aromatic rings, methoxy groups, and carbamohydrazonothioic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,N’Z)-N’-(4-((2,4-dichlorobenzoyl)oxy)-3-methoxybenzylidene)-N-methylcarbamohydrazonothioic acid typically involves multiple steps:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with an appropriate hydrazine derivative under acidic or basic conditions to form the benzylidene intermediate.
Introduction of the Dichlorobenzoyl Group: The intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the dichlorobenzoyl group.
Formation of the Carbamohydrazonothioic Acid Moiety: The final step involves the reaction of the intermediate with methyl isothiocyanate under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone moieties.
Reduction: Reduction reactions can target the carbonyl groups and the aromatic rings.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products Formed
Oxidation: Products may include quinones, carboxylic acids, and aldehydes.
Reduction: Products may include alcohols, amines, and reduced aromatic rings.
Substitution: Products may include halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine
Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may be used in the formulation of agrochemicals.
作用機序
The mechanism of action of (1Z,N’Z)-N’-(4-((2,4-dichlorobenzoyl)oxy)-3-methoxybenzylidene)-N-methylcarbamohydrazonothioic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Modulation: It may interact with receptors to modulate their signaling pathways.
Protein Binding: The compound can bind to proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
(1Z,N’Z)-N’-(4-((2,4-dichlorobenzoyl)oxy)-3-methoxybenzylidene)-N-methylcarbamohydrazonothioic acid: This compound is unique due to its specific combination of functional groups and structural features.
Other Benzylidene Derivatives: Compounds with similar benzylidene structures but different substituents.
Carbamohydrazonothioic Acid Derivatives: Compounds with similar carbamohydrazonothioic acid moieties but different aromatic rings.
Uniqueness
The uniqueness of (1Z,N’Z)-N’-(4-((2,4-dichlorobenzoyl)oxy)-3-methoxybenzylidene)-N-methylcarbamohydrazonothioic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
[2-methoxy-4-[(Z)-(methylcarbamothioylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3S/c1-20-17(26)22-21-9-10-3-6-14(15(7-10)24-2)25-16(23)12-5-4-11(18)8-13(12)19/h3-9H,1-2H3,(H2,20,22,26)/b21-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQHUHISOYPFAK-NKVSQWTQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C\C1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7749058.png)



![2-[(4-chlorophenyl)methylamino]-6-propyl-1H-pyrimidin-4-one](/img/structure/B7749089.png)
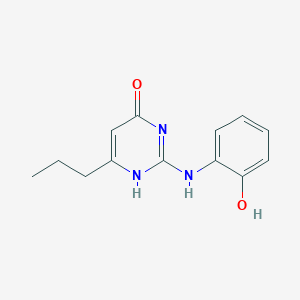
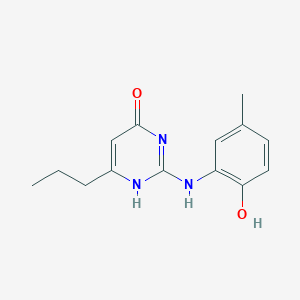
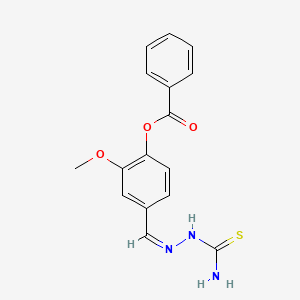
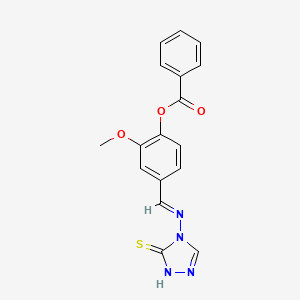

![[2-methoxy-4-[(E)-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B7749140.png)
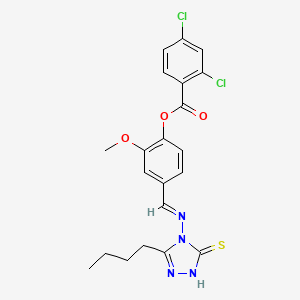
![[2-methoxy-4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B7749160.png)
![3-amino-N-cyclohexyl-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7749165.png)
